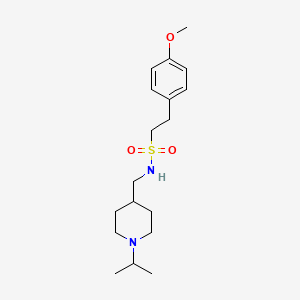
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as ML293, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by scientists at the University of North Carolina at Chapel Hill and has since been the subject of numerous scientific studies.
作用机制
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide acts as a selective inhibitor of the Na+/H+ exchanger isoform 3 (NHE3), which is an important regulator of intracellular pH and sodium homeostasis. By inhibiting NHE3, N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can alter the activity of various ion channels and transporters, leading to changes in cellular function and signaling.
Biochemical and Physiological Effects
Studies have shown that N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can have a variety of biochemical and physiological effects, depending on the specific cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines, as well as modulate neurotransmitter release and synaptic plasticity in the brain.
实验室实验的优点和局限性
One of the main advantages of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is its high selectivity for NHE3, which makes it a valuable tool for studying the role of this transporter in various cellular processes. However, like many small molecule inhibitors, N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can have off-target effects and may not be suitable for all experimental systems.
未来方向
There are many potential future directions for research on N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, including further studies on its mechanisms of action and potential therapeutic applications. Some possible areas of investigation include its effects on ion channels and transporters in the heart and kidneys, as well as its potential use in combination with other drugs for cancer treatment. Additionally, further studies on the pharmacokinetics and toxicity of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide will be important for its eventual clinical translation.
合成方法
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-isopropylpiperidin-4-yl)methylamine to yield the desired product, N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.
科学研究应用
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. It has been shown to inhibit the activity of certain ion channels and transporters, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-15(2)20-11-8-17(9-12-20)14-19-24(21,22)13-10-16-4-6-18(23-3)7-5-16/h4-7,15,17,19H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCDHOGWKMKPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

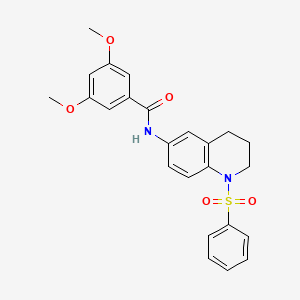



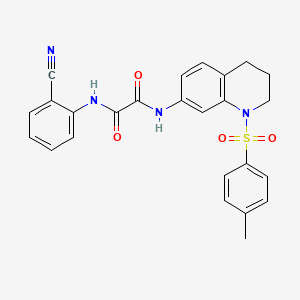
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2786806.png)

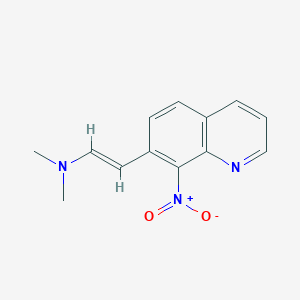

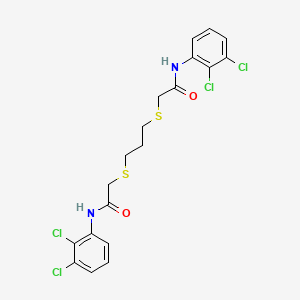


![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)